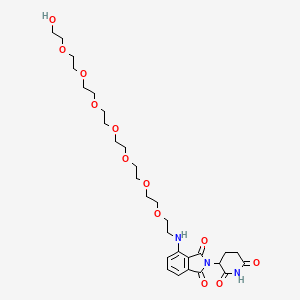
Pom-8PEG
Overview
Description
Pom-8PEG is a compound that incorporates a cereblon ligand for the E3 ubiquitin ligase and an 8-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Preparation Methods
Pom-8PEG can be synthesized through a series of chemical reactions that involve the conjugation of a cereblon ligand with an 8-unit polyethylene glycol linker. The synthetic route typically involves the following steps:
Activation of the cereblon ligand: The cereblon ligand is activated using a suitable reagent to form a reactive intermediate.
Conjugation with polyethylene glycol: The activated cereblon ligand is then reacted with an 8-unit polyethylene glycol linker under controlled conditions to form this compound.
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield .
Chemical Reactions Analysis
Pom-8PEG undergoes various types of chemical reactions, including:
Substitution reactions: The polyethylene glycol linker can participate in substitution reactions with other functional groups, leading to the formation of new derivatives.
Oxidation and reduction reactions: The cereblon ligand can undergo oxidation and reduction reactions, which can alter its binding affinity and activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pom-8PEG has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: this compound is used to target specific proteins for degradation, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new materials and technologies, including drug delivery systems and biosensors
Mechanism of Action
Pom-8PEG exerts its effects by binding to the E3 ubiquitin ligase cereblon, which is involved in the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker facilitates the formation of a ternary complex between the target protein, cereblon, and the PROTAC, leading to the ubiquitination and degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Comparison with Similar Compounds
Pom-8PEG is unique due to its specific combination of a cereblon ligand and an 8-unit polyethylene glycol linker. Similar compounds include:
Pom-4PEG: A compound with a shorter polyethylene glycol linker, which may have different binding properties and degradation efficiency.
VHL-8PEG: A compound that uses a von Hippel-Lindau ligand instead of a cereblon ligand, targeting different proteins for degradation.
MDM2-8PEG: A compound that uses an MDM2 ligand, which targets proteins involved in the p53 pathway for degradation.
This compound stands out due to its specific targeting of cereblon and its applications in the synthesis of PROTACs for various research and therapeutic purposes.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N3O12/c33-7-9-39-11-13-41-15-17-43-19-21-44-20-18-42-16-14-40-12-10-38-8-6-30-23-3-1-2-22-26(23)29(37)32(28(22)36)24-4-5-25(34)31-27(24)35/h1-3,24,30,33H,4-21H2,(H,31,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYUIYBXSCIRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
![2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)
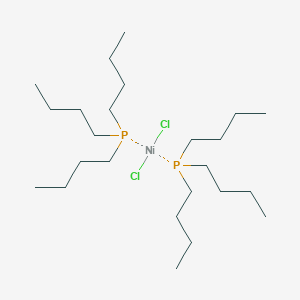
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)
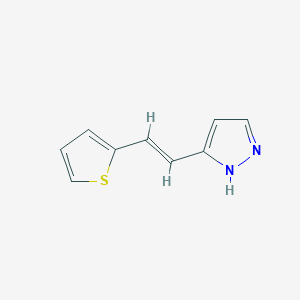

![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8198269.png)

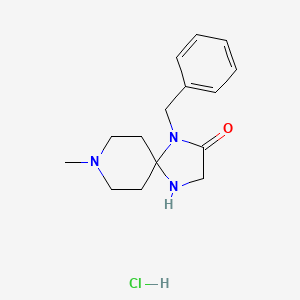
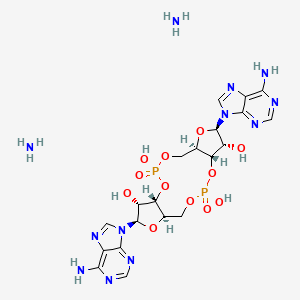
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride](/img/structure/B8198303.png)
